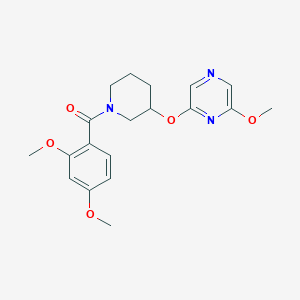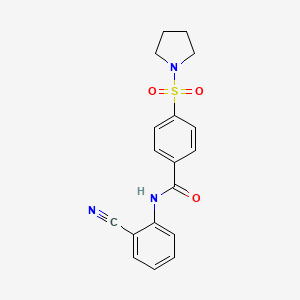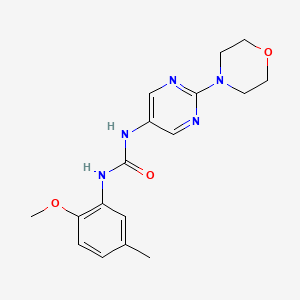
Methyl (3-hydroxypropyl)(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl (3-hydroxypropyl)(methyl)carbamate” is a carbamate derivative . Carbamates are an important class of organic compounds that find wide application in the chemical industry .
Synthesis Analysis
Carbamates can be synthesized by the carbamoylation of primary, secondary, and aromatic amines by dimethyl carbonate in a flow system over solid catalysts . Another method involves a three-component coupling of amines, carbon dioxide, and halides .Molecular Structure Analysis
The molecular structure of “Methyl (3-hydroxypropyl)(methyl)carbamate” contains a total of 19 bonds, including 8 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 primary alcohol .科学的研究の応用
- Methyl (3-hydroxypropyl)(methyl)carbamate can serve as a catalyst or reagent in organic synthesis. For instance, it has been used in the synthesis of cyclic carbonates from propargylic alcohols, promoting the conversion of terminal and internal tertiary propargylic alcohols into corresponding carbonates .
Catalysis and Green Chemistry
作用機序
Target of Action
Methyl (3-hydroxypropyl)(methyl)carbamate, as a carbamate compound, primarily targets enzymes such as acetylcholinesterase . These enzymes play a crucial role in nerve signal transmission, specifically in the termination of nerve impulses by breaking down the neurotransmitter acetylcholine .
Mode of Action
Methyl (3-hydroxypropyl)(methyl)carbamate interacts with its targets by inhibiting the action of acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine prolongs nerve impulses, which can disrupt normal nerve signal transmission .
Biochemical Pathways
The action of Methyl (3-hydroxypropyl)(methyl)carbamate affects the cholinergic pathway. By inhibiting acetylcholinesterase, it disrupts the normal function of this pathway, leading to an overstimulation of the nerves. The downstream effects include muscle contractions and potential paralysis .
Pharmacokinetics
Carbamates in general are known to be rapidly absorbed, distributed, metabolized, and excreted by the body . These properties can impact the bioavailability of Methyl (3-hydroxypropyl)(methyl)carbamate, potentially influencing its efficacy and duration of action.
Result of Action
The molecular and cellular effects of Methyl (3-hydroxypropyl)(methyl)carbamate’s action primarily involve the disruption of nerve signal transmission. By inhibiting acetylcholinesterase and causing an accumulation of acetylcholine, it can lead to overstimulation of the nerves, muscle contractions, and in severe cases, paralysis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl (3-hydroxypropyl)(methyl)carbamate. For instance, certain microbes have adapted to degrade carbamate compounds, which can influence their persistence in the environment . Additionally, factors such as temperature, pH, and presence of other chemicals can potentially affect the stability and activity of Methyl (3-hydroxypropyl)(methyl)carbamate .
Safety and Hazards
将来の方向性
Carbamates, including “Methyl (3-hydroxypropyl)(methyl)carbamate”, have received much attention in recent years due to their potential applications in various fields of medicine . Future research is expected to focus on the development of environmentally friendly processes for the synthesis of various amine-based materials on an industrial scale .
特性
IUPAC Name |
methyl N-(3-hydroxypropyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-7(4-3-5-8)6(9)10-2/h8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZILPSQKJNDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCO)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3-hydroxypropyl)(methyl)carbamate | |
CAS RN |
958255-17-9 |
Source


|
| Record name | methyl N-(3-hydroxypropyl)-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-nitrobenzenecarboxylate](/img/structure/B2694563.png)
![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3,4-thiadiazole](/img/structure/B2694565.png)
![Methyl 4-[(oxo{[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]amino}acetyl)amino]benzoate](/img/structure/B2694566.png)
![1-(3,4-Dichlorophenyl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2694569.png)

![Ethyl 4-[(4-methylbenzyl)amino]-6-nitro-3-quinolinecarboxylate](/img/structure/B2694571.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2694573.png)




